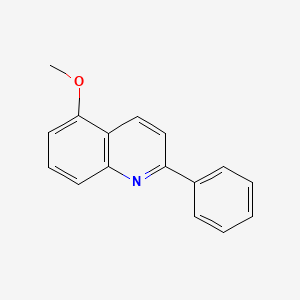

5-Methoxy-2-phenylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-18-16-9-5-8-15-13(16)10-11-14(17-15)12-6-3-2-4-7-12/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJZCFLZDZRBBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571999 | |

| Record name | 5-Methoxy-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213470-31-6 | |

| Record name | 5-Methoxy-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Methoxy 2 Phenylquinoline and Its Structural Analogs

Chemo-selective Synthesis of the Core Quinoline (B57606) Scaffold

The construction of the fundamental quinoline ring system is the initial and most critical phase in the synthesis of 5-Methoxy-2-phenylquinoline. Chemo-selective methods are employed to build the bicyclic structure from various acyclic or monocyclic precursors.

Pfitzinger Reaction and its Mechanistic Variants

The Pfitzinger reaction is a classical and versatile method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgnih.gov The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions. rsc.orgresearchgate.net To generate a 2-phenylquinoline (B181262) scaffold, a ketone such as acetophenone (B1666503) would be utilized. For the synthesis of the target compound, a 4-methoxy-substituted isatin would be the required starting material.

The mechanism commences with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form an intermediate keto-acid. wikipedia.org This is followed by condensation between the aniline (B41778) moiety of the opened isatin and the ketone (e.g., acetophenone) to form an imine, which then tautomerizes to an enamine. wikipedia.org The subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org A final decarboxylation step, often achieved through heating, would be necessary to yield the this compound. mdpi.com While efficient, a notable drawback can be the formation of thick resinous materials that complicate product isolation. mdpi.comresearchgate.net

Table 1: Pfitzinger Reaction Summary

| Starting Materials | Reagents/Conditions | Intermediate Product | Final Product (after decarboxylation) |

|---|

Condensation Reactions with Methoxy-substituted Anilines and Ketones

Several named reactions facilitate the synthesis of quinolines through the condensation of anilines and carbonyl compounds. These methods are fundamental and widely used for their directness.

Combes Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org To produce this compound, 3-methoxyaniline would be condensed with a phenyl-substituted β-diketone like benzoylacetone. The reaction proceeds via the formation of a Schiff base intermediate, which, upon acid-catalyzed cyclization and dehydration, yields the substituted quinoline. wikipedia.org The regioselectivity can be influenced by the steric bulk of substituents on the diketone and the electronic nature of substituents on the aniline. wikipedia.org

Doebner-von Miller Reaction: This reaction is a variation that typically uses an α,β-unsaturated aldehyde or ketone, which can be formed in situ, reacting with an aniline in the presence of a strong acid and an oxidizing agent. rsc.org The reaction can be violently exothermic, and the harsh acidic conditions can make product isolation challenging. rsc.org

Friedländer Synthesis: The Friedländer synthesis provides a direct route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). rsc.orgmdpi.com To obtain this compound, one could react 2-amino-6-methoxybenzaldehyde (B117305) with acetophenone. This condensation can be catalyzed by acids or bases. rsc.org

Table 2: Condensation Reaction Strategies

| Reaction Name | Aniline Component | Ketone/Diketone Component | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Combes | 3-Methoxyaniline | Benzoylacetone | Acid (e.g., H₂SO₄) | 2,4-Disubstituted quinoline |

| Friedländer | 2-Amino-6-methoxybenzaldehyde | Acetophenone | Acid or Base | 2-Substituted quinoline |

One-Pot Multicomponent Reactions for Quinoline Ring Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and intermediate isolation steps. researchgate.netbeilstein-journals.orgnih.gov Several MCRs have been developed for the synthesis of diverse quinoline scaffolds. researchgate.net

A notable example is the ytterbium triflate (Yb(OTf)₃)-catalyzed three-component reaction of an aldehyde, an alkyne, and an amine. organic-chemistry.org This method, often enhanced by microwave irradiation, provides a rapid and efficient route to substituted quinolines. organic-chemistry.org For the synthesis of a this compound analog, the reaction could involve 3-methoxyaniline, phenylacetylene, and an appropriate aldehyde under microwave conditions in an ionic liquid. organic-chemistry.org The proposed mechanism involves the formation of an imine, followed by nucleophilic addition of the acetylide, intramolecular cyclization, and subsequent aromatization. organic-chemistry.org Another powerful MCR is the Povarov reaction, which utilizes an aniline, an aldehyde, and an activated alkene to generate tetrahydroquinolines, which can then be oxidized to quinolines. beilstein-journals.org

Table 3: Example of a Three-Component Quinoline Synthesis

| Aniline Component | Aldehyde Component | Alkyne Component | Catalyst/Conditions |

|---|

Palladium-Catalyzed Cyclization and Coupling Strategies

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the construction of heterocyclic rings, with palladium being a particularly versatile catalyst. researchgate.net Palladium-catalyzed reactions often offer high efficiency and functional group tolerance under mild conditions.

A novel strategy for the synthesis of 2-arylquinolines involves a palladium-catalyzed denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines. nih.govrsc.org In this process, an o-aminocinnamonitrile reacts with an arylhydrazine in the presence of a palladium catalyst (e.g., PdCl₂) and an acid like trifluoromethanesulfonic acid (TfOH) in a suitable solvent such as toluene. nih.govrsc.org The reaction proceeds through a proposed mechanism involving sequential denitrogenative addition of the aryl group from the hydrazine (B178648) to the nitrile, followed by hydrolysis to a ketone intermediate, E/Z isomerization, and finally, an intramolecular cyclization to form the quinoline ring. nih.govrsc.org This method has been successfully applied to synthesize analogs like 6-methoxy-2-phenylquinoline (B1600625) in moderate to good yields. rsc.orgrsc.org

Table 4: Palladium-Catalyzed Synthesis of 2-Arylquinolines

| Substrate 1 | Substrate 2 | Catalyst System | Conditions | Product |

|---|

Regioselective Introduction of the Methoxy (B1213986) Group and Phenyl Moiety

Post-cyclization Alkylation Strategies for Methoxy Substitution

Introducing a methoxy group after the quinoline ring has been formed is a viable, though less common, synthetic route. This typically involves the O-alkylation of a corresponding quinolinol or quinolinone precursor.

Table 5: Post-cyclization Methoxylation via Williamson Ether Synthesis

| Precursor | Base | Alkylating Agent | Product |

|---|

Arylation Reactions at the C-2 Position of the Quinoline Nucleus

The introduction of an aryl group at the C-2 position of the quinoline nucleus is a significant strategy for the synthesis of 2-arylquinolines, a class of compounds with diverse applications. rhhz.net Various methods have been developed to achieve this transformation, often employing transition-metal catalysis.

One prominent approach involves the direct C-H functionalization of quinoline N-oxides. For instance, a method utilizing KMnO4 as an efficient oxidative system facilitates the reaction of quinoline N-oxides with arylboronic acids, leading to the regioselective formation of 2-arylquinoline N-oxides in moderate to good yields under mild conditions. rhhz.net This reaction is proposed to proceed through a radical cross-coupling mechanism. rhhz.net The scope of this transformation is broad, tolerating various substituents on both the quinoline N-oxide and the arylboronic acid. rhhz.net For example, quinoline N-oxides bearing methyl and methoxyl groups, as well as bromo-substituted quinoline N-oxides, have been successfully arylated, providing handles for further synthetic modifications. rhhz.net

Palladium-catalyzed reactions are also widely employed for C-2 arylation. An efficient method for the regioselective C-2 arylation of quinolines with unactivated arenes has been developed using a Pd(OAc)2 catalyst with Ag2CO3 as an oxidant and PivOH as an additive in DMF. researchgate.net This oxidative CH/CH coupling, however, often requires a large excess of the arene coupling partner. researchgate.net Another palladium-catalyzed approach involves the coupling of quinoline N-oxides with aryl bromides, which can be followed by deoxygenation of the N-oxide to yield the final 2-arylquinoline. mdpi.com

Rhodium-based catalytic systems have also proven effective. The commercially available and air-stable catalyst [RhCl(CO)2]2 can be used for the C-2 arylation of quinolines with aryl bromides. mdpi.com This method demonstrates good functional group tolerance, with both electron-rich and electron-poor aryl bromides participating effectively in the cross-coupling reaction. mdpi.com

Visible-light-promoted methods offer a milder alternative for C-2 arylation. Using eosin (B541160) Y as a photocatalyst, quinoline N-oxides can react with diaryliodonium tetrafluoroborate (B81430) to afford 2-aryl-substituted quinoline N-oxides with high regioselectivity and in moderate to high yields. acs.org

Table 1: Selected Methods for C-2 Arylation of the Quinoline Nucleus

| Method | Catalyst/Reagent | Coupling Partner | Key Features | Reference |

|---|---|---|---|---|

| Radical Cross-Coupling | KMnO4 | Arylboronic acids | Mild conditions, good yields, regioselective for N-oxides. | rhhz.net |

| Oxidative C-H/C-H Coupling | Pd(OAc)2/Ag2CO3 | Unactivated arenes | Direct arylation of quinolines. | researchgate.net |

| Cross-Coupling | [RhCl(CO)2]2 | Aryl bromides | Tolerates various functional groups. | mdpi.com |

Derivatization Strategies of the this compound Framework

Functionalization at Quinoline C-4 Position with Basic Side Chains

The introduction of basic side chains, particularly aminoalkyl groups, at the C-4 position of the quinoline ring is a common strategy in medicinal chemistry. thieme-connect.comresearchgate.net One of the classical methods for constructing the quinoline nucleus, the Friedländer synthesis, provides a versatile route to such derivatives. thieme-connect.com This reaction involves the condensation of an aromatic 2-amino carbonyl compound with a carbonyl compound containing an α-methylene group. thieme-connect.com A modification of this, the Borsche modification, utilizes Schiff bases derived from o-aminobenzaldehydes. thieme-connect.com

A modern approach involves the Friedländer reaction of 2-(3,4-dihydroisoquinolin-1-yl)anilines with various α-methylene ketones in acetic acid. thieme-connect.com This method allows for the synthesis of a variety of 4-arylquinoline derivatives functionalized with an aminoalkyl side chain, often in moderate to excellent yields under mild conditions. thieme-connect.com The reaction of 2-(3,4-dihydroisoquinolin-1-yl)aniline with cyclic ketones like cyclohexanone (B45756) proceeds efficiently at 60 °C. thieme-connect.com

Another strategy for accessing 4-aminoalkyl quinolin-2-ones involves the Knorr cyclization of ω-amino-β-keto anilides in neat polyphosphoric acid (PPA). mdpi.com This high-yielding, solvent-free procedure provides a direct route to 4-aminoalkyl quinolin-2-one derivatives with variable alkyl chain lengths. mdpi.com Historically, these compounds were often synthesized through SN2 amination of the corresponding 4-haloalkyl derivatives or by hydrogenation of 4-cyano derivatives. mdpi.com

The synthesis of 4-aminoalcohol quinoline derivatives can be achieved through a regioselective SN2 ring-opening of a 4-oxirane key intermediate with various amines. researchgate.net This enantioselective approach allows for the preparation of pure (R) or (S) enantiomers with good yields and high enantiomeric excesses. researchgate.net

Furthermore, reductive functionalization of quinolinium salts offers a transition-metal-free pathway to introduce substituents at the C-4 position. d-nb.inforesearchgate.net In this cascade reaction, an in-situ formed enamine species can be intercepted by a range of electrophiles, leading to substituted tetrahydroquinolines. d-nb.inforesearchgate.net

Amidation and Esterification Reactions for Carboxylic Acid Derivatives

The conversion of quinoline carboxylic acids into their corresponding amides and esters is a fundamental derivatization strategy. These reactions are typically achieved by first activating the carboxylic acid, for example, by converting it into an acid chloride. researchgate.netresearchgate.net

The synthesis of esters and substituted amides of quinoline-2-carboxylic acid can be accomplished by reacting quinoline-2-carboxylic acid chloride with a phenol (B47542) or an arylamine, respectively. researchgate.net Similarly, quinoline-8-carboxylic acid can be activated using oxalyl chloride in the presence of a pyridine (B92270) catalyst to form the acyl chloride. researchgate.net This reactive intermediate can then undergo a substitution reaction with a suitable nucleophile, such as the amino group of an amino acid like L-valine, to form the corresponding amide. researchgate.net This method has been employed to prepare a variety of quinoline-based chiral derivatives. researchgate.net

The mesomorphic properties of 2,6-disubstituted quinoline derivatives have been investigated through the synthesis of N-4-n-alkoxyphenyl-6-n-decyloxyquinoline-2-carboxamides and 4-n-alkoxyphenyl-6-n-decyloxyquinoline-2-carboxylates. tandfonline.com These studies highlight how the nature of the amide or ester linkage influences the liquid crystalline behavior of the resulting compounds. tandfonline.com

Table 2: Synthesis of Quinoline Amide and Ester Derivatives

| Quinoline Core | Activating Reagent | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| Quinoline-2-carboxylic acid | - | Phenol/Arylamine | Ester/Amide | researchgate.net |

| Quinoline-8-carboxylic acid | Oxalyl chloride/Pyridine | L-valine | Chiral Amide | researchgate.net |

| 6-n-decyloxyquinoline-2-carboxylic acid | - | 4-n-alkoxyphenol | Ester | tandfonline.com |

Halogenation and Other Electrophilic Substitutions for Analog Development

Electrophilic substitution reactions are key to introducing a variety of functional groups onto the quinoline ring, enabling the development of diverse analogs. The position of substitution is influenced by the reaction conditions and the substituents already present on the quinoline core. arsdcollege.ac.in In general, for quinoline itself, electrophilic substitution is preferred at the 5- and 8-positions of the benzene (B151609) ring, as the pyridine ring is deactivated by the nitrogen atom. arsdcollege.ac.inpharmaguideline.com However, the presence of activating groups can alter this regioselectivity.

For instance, in 8-hydroxyquinoline (B1678124) derivatives, the direction of substitution depends on the electrophile. us.edu.pl Nitration and H/D isotope exchange tend to occur at both the C5 and C7 positions, leading to disubstituted products. us.edu.pl In contrast, nitrosation, Friedel-Crafts acylation, and coupling with diazonium salts primarily result in monosubstitution at the C5 position. us.edu.pl The Kolbe-Schmitt carboxylation of 8-hydroxyquinoline, however, leads to substitution at the C7 position. us.edu.pl

Vapor-phase bromination of quinoline can yield 3-bromoquinoline (B21735), while at higher temperatures (500°C), 2-bromoquinoline (B184079) is formed. arsdcollege.ac.in A regioselective synthesis of 3-bromoquinoline derivatives can also be achieved through a formal [4+2]-cycloaddition between an N-aryliminium ion and a 1-bromoalkyne. acs.org Furthermore, the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl, I2, and Br2 provides a route to 3-halo-substituted quinolines. nih.gov This reaction is tolerant of various functional groups on the aniline ring. nih.gov

The introduction of halogen atoms is particularly valuable as they can serve as handles for further cross-coupling reactions, significantly expanding the accessible chemical space for analog development. encyclopedia.pub

Introduction of Heterocyclic Moieties onto the Quinoline Scaffold

The synthesis of molecules that incorporate a quinoline scaffold fused or linked to other heterocyclic systems is an active area of research. These hybrid molecules often exhibit interesting biological and chemical properties. nih.govijcps.orgbohrium.com

One approach to introduce a heterocyclic moiety is through the Pfitzinger synthesis, which can be used to prepare 2-heteroaryl-quinoline-4-carboxylic acids. ijcps.org This involves the reaction of isatin with a ketone containing a –CH2CO– group, where the ketone component can bear a heterocyclic ring. ijcps.org

Direct C-H functionalization provides a modern and efficient way to forge C-C bonds between quinolines and other heterocycles. A metal- and additive-free deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles has been developed. beilstein-journals.org This reaction proceeds with good regioselectivity and in excellent yields under mild conditions, providing access to α-triazolylquinoline derivatives. beilstein-journals.org

The synthesis of heteroaryl[b]quinolines can be achieved through the annulation of o-acylanilines with alkoxyheteroarenes, catalyzed by indium(III). researchgate.net This method allows for the construction of tricyclic and tetracyclic systems incorporating (benzo)thienyl, (benzo)furanyl, and indolyl rings. researchgate.net

Furthermore, various synthetic strategies have been developed to construct heteroannulated quinolones, where a heterocyclic ring is fused to the quinoline core. bohrium.com These methods include multicomponent reactions, cyclocondensation reactions, and microwave-assisted cyclizations, leading to a wide range of fused systems such as pyrroloquinolones, furoquinolones, and pyranoquinolones. bohrium.com

The synthesis of 2-(aryl or heteroaryl)quinolin-4-amines has also been reported, highlighting the development of novel chemistries to access these structures. nih.gov

Stereochemical Control and Diastereoselectivity in this compound Synthesis

Achieving stereochemical control in the synthesis of quinoline derivatives is crucial when targeting specific biological activities, as stereoisomers can have vastly different pharmacological profiles. Several methodologies have been developed to control the formation of chiral centers and diastereomers in quinoline synthesis.

A tandem Prins-cyclization process has been developed for the stereoselective synthesis of hexahydro-1H-pyrano- and thiopyrano[3,4-c]quinoline derivatives. acs.org This method is highly stereoselective, producing either cis- or trans-fused quinoline derivatives depending on the geometry of the starting material. acs.org For example, the condensation of (E)-5-(arylamino)pent-3-en-1-ols with aldehydes yields trans-fused products, while the corresponding (Z)-isomer gives cis-fused products. acs.org

A highly diastereoselective synthesis of bicyclic hexahydroquinoline-2,5-diones has been established through a three-component reaction involving 4-hydroxypyran-2-ones, aromatic aldehydes, and N-aryl enaminones. rsc.org This reaction proceeds via a Knoevenagel condensation/Michael addition cyclization/ring-opening sequence. rsc.org

The "tert-amino effect" has been exploited for the enantioselective synthesis of pyrrolo[1,2-a]quinolines and pharmaguideline.comCurrent time information in Bangalore, IN.oxazino[4,3-a]quinolines. utwente.nl The thermal isomerization of optically pure 2-vinyl-N,N-dialkylanilines with a chiral substituent on the N,N-dialkyl moiety can proceed with high enantio- and diastereoselectivity. utwente.nl

Cascade reactions have also been employed for stereoselective synthesis. A domino Prins/pinacol reaction of 3-hydroxy-3-(4-hydroxybut-1-en-2-yl)-1-methylindolin-2-one with a variety of aldehydes affords spiro[pyran-4,4′-quinoline]-2′,3′-dione derivatives with excellent diastereoselectivity. rsc.org Similarly, a diastereoselective intramolecular cyclization/Povarov reaction cascade has been developed for the one-pot synthesis of polycyclic quinolines, forming three stereocenters with excellent regio- and diastereoselectivity. rsc.org

A novel synthetic approach for the construction of 1,2,3,3a,4,5-hexahydroimidazo[1,2-a]quinolines proceeds with excellent stereoselectivity (dr up to 94:6) via a Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with N-propargylanilines followed by an intramolecular cyclization. acs.org Furthermore, a tandem approach involving an indium-mediated Barbier-type allylation followed by in situ lactonization has been used for the diastereoselective synthesis of quinoline C-3 tethered γ-lactones. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Quinoline N-oxide |

| Arylboronic acid |

| 2-Arylquinoline N-oxide |

| 2-Arylquinoline |

| Pd(OAc)2 |

| Ag2CO3 |

| PivOH |

| [RhCl(CO)2]2 |

| Eosin Y |

| Diaryliodonium tetrafluoroborate |

| 4-Aminoalkyl quinoline |

| 2-(3,4-Dihydroisoquinolin-1-yl)aniline |

| α-Methylene ketone |

| 4-Arylquinoline |

| ω-Amino-β-keto anilide |

| 4-Aminoalkyl quinolin-2-one |

| Polyphosphoric acid |

| 4-Haloalkyl quinoline |

| 4-Cyano quinoline |

| 4-Aminoalcohol quinoline |

| 4-Oxirane quinoline |

| Quinolinium salt |

| Quinoline-2-carboxylic acid |

| Quinoline-2-carboxylic acid chloride |

| Phenol |

| Arylamine |

| Quinoline-8-carboxylic acid |

| Oxalyl chloride |

| Pyridine |

| L-valine |

| N-4-n-alkoxyphenyl-6-n-decyloxyquinoline-2-carboxamide |

| 4-n-alkoxyphenyl-6-n-decyloxyquinoline-2-carboxylate |

| 8-Hydroxyquinoline |

| 3-Bromoquinoline |

| 2-Bromoquinoline |

| N-aryliminium ion |

| 1-Bromoalkyne |

| N-(2-Alkynyl)aniline |

| ICl |

| I2 |

| Br2 |

| 3-Halo-substituted quinoline |

| 2-Heteroaryl-quinoline-4-carboxylic acid |

| Isatin |

| N-sulfonyl-1,2,3-triazole |

| α-Triazolylquinoline |

| o-Acylaniline |

| Alkoxyheteroarene |

| Heteroaryl[b]quinoline |

| Pyrroloquinolone |

| Furoquinolone |

| Pyranoquinolone |

| 2-(Aryl or heteroaryl)quinolin-4-amine |

| Hexahydro-1H-pyrano[3,4-c]quinoline |

| Hexahydro-1H-thiopyrano[3,4-c]quinoline |

| (E)-5-(Arylamino)pent-3-en-1-ol |

| (Z)-5-(Arylamino)pent-3-en-1-ol |

| Hexahydroquinoline-2,5-dione |

| 4-Hydroxypyran-2-one |

| N-Aryl enaminone |

| Pyrrolo[1,2-a]quinoline |

| pharmaguideline.comCurrent time information in Bangalore, IN.Oxazino[4,3-a]quinoline |

| 2-Vinyl-N,N-dialkylaniline |

| Spiro[pyran-4,4′-quinoline]-2′,3′-dione |

| 3-Hydroxy-3-(4-hydroxybut-1-en-2-yl)-1-methylindolin-2-one |

| 1,2,3,3a,4,5-Hexahydroimidazo[1,2-a]quinoline |

| Activated aziridine |

| N-Propargylaniline |

In Vitro Antiviral Efficacy

Derivatives of the 2-phenylquinoline (2-PhQ) scaffold have demonstrated promising broad-spectrum activity against several human coronaviruses (HCoVs).

A selection of 2-phenylquinoline analogues has been identified as potent inhibitors of SARS-CoV-2 replication in phenotypic-based screening assays. nih.gov Several compounds showed antiviral activity with EC₅₀ values in the low micromolar range, while exhibiting no cytotoxicity at concentrations up to 100 μM. nih.gov Notably, compounds featuring dimethoxy substitutions on the quinoline ring displayed some of the highest selectivity indexes. acs.org

The antiviral activity of these compounds was not limited to SARS-CoV-2. The most promising derivatives also showed significant efficacy against other human coronaviruses, including HCoV-229E (an alphacoronavirus) and HCoV-OC43 (a betacoronavirus), which are causative agents of the common cold. nih.govacs.orgdovepress.com In general, the 2-phenylquinoline derivatives were more active against HCoV-229E and HCoV-OC43 than against SARS-CoV-2. nih.govacs.org The EC₅₀ values against these viruses ranged from 0.2 to 9.4 μM for HCoV-229E and 0.6 to 7.7 μM for HCoV-OC43. nih.govacs.orgresearchgate.net This suggests that the 2-phenylquinoline scaffold represents a promising class of compounds with potential pan-coronavirus inhibitory activity. nih.gov

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|---|

| 6f | SARS-CoV-2 | VeroE6-eGFP | 6.2 | >100 | >16.1 |

| 6g | SARS-CoV-2 | VeroE6-eGFP | 6.8 | >100 | >14.7 |

| 9j | SARS-CoV-2 | VeroE6-eGFP | 5.9 | >100 | >16.9 |

| 6f | HCoV-229E | HEL 299 | 0.7 | >100 | >143 |

| 6g | HCoV-229E | HEL 299 | 0.2 | >100 | >500 |

| 9j | HCoV-229E | HEL 299 | 6.0 | >100 | >16.7 |

| 6f | HCoV-OC43 | HEL 299 | 1.1 | >100 | >91 |

| 6g | HCoV-OC43 | HEL 299 | 0.6 | >100 | >167 |

| 9j | HCoV-OC43 | HEL 299 | 7.7 | >100 | >13 |

Data sourced from ACS Medicinal Chemistry Letters. acs.org

The non-structural protein 13 (nsp13) of SARS-CoV-2 is a highly conserved helicase enzyme essential for viral replication, making it a key target for antiviral drug development. nih.govnih.gov Studies have shown that the 2-phenylquinoline scaffold is suitable for inhibiting the helicase unwinding activity of nsp13. nih.gov

While many tested 2-phenylquinoline compounds were inactive against the ATPase activity of nsp13, specific derivatives demonstrated potent inhibition of its helicase unwinding function. nih.govacs.org Compound 6g , which features a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of a 5,7-dimethoxy-2-phenylquinoline core, was a potent inhibitor of SARS-CoV-2 nsp13 helicase with an IC₅₀ value of 0.42 μM. nih.govacs.org Another analogue, 7k , also showed promising activity with an IC₅₀ of 1.41 μM. nih.gov These findings highlight nsp13 as a potential molecular target for the antiviral action of this class of compounds. nih.govacs.org

Autophagy is a cellular process that viruses can manipulate to support their replication. nih.govfrontiersin.org Given that the established antimalarial and antiviral drug chloroquine, which shares a quinoline core, is known to inhibit autophagy, researchers investigated whether 2-phenylquinolines exert their antiviral effect through a similar mechanism. nih.govacs.org

Anticancer and Antiproliferative Mechanisms in Non-Clinical Models

The quinoline ring is a key structural feature in numerous anticancer agents. cust.edu.twnih.gov Derivatives of 2-phenylquinoline, including those with methoxy substitutions, have been synthesized and evaluated for their antiproliferative activities against a variety of human tumor cell lines. cust.edu.tw

Compounds based on the 2-phenylquinoline scaffold have demonstrated significant cytotoxic and antiproliferative effects across a panel of human cancer cell lines. The nature and position of substituents on both the quinoline and phenyl rings are crucial for activity. cust.edu.twnih.gov

In studies on breast cancer cell lines, certain 4-anilino-2-phenylquinoline derivatives showed potent growth inhibition. cust.edu.twnih.gov For example, compound 11 (a 3'-COMe, 8-OH substituted 4-anilino-2-phenylquinoline) was particularly active against MCF7 and MDA-MB-435 breast cancer cells, with GI₅₀ values of <0.01 μM for both. cust.edu.twnih.gov Another derivative, 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline , exhibited a GI₅₀ value of 0.04 µM against the MDA-MB-231 breast cancer cell line. cust.edu.tw

Antiproliferative activity has also been observed in gastric carcinoma and leukemia cell lines. A series of 6-methoxy-2-arylquinoline analogues were evaluated against P-glycoprotein-positive (EPG85-257RDB) and drug-sensitive (EPG85-257P) gastric carcinoma cells, with most showing low direct cytotoxicity, though some alcoholic derivatives displayed IC₅₀ values in the 25-40 μM range. nih.gov In leukemia, 2-phenylquinoline-4-carboxylic acid derivatives have shown inhibitory potency against the K562 cell line. frontiersin.orgfrontiersin.org

| Compound | Cancer Type | Cell Line | Activity (µM) |

|---|---|---|---|

| Compound 11 [a] | Breast Cancer | MCF7 | GI₅₀ <0.01 |

| Compound 11 [a] | Breast Cancer | MDA-MB-435 | GI₅₀ <0.01 |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | Breast Cancer | MDA-MB-231/ATCC | GI₅₀ = 0.04 |

| Compound D28 [b] | Breast Cancer | MCF-7 | IC₅₀ = 5.66 |

| Compound D28 [b] | Breast Cancer | MDA-MB-231 | IC₅₀ = 4.15 |

| Compound D28 [b] | Breast Cancer | MDA-MB-468 | IC₅₀ = 2.89 |

| Compound 5c [c] | Gastric Carcinoma | EPG85-257RDB | IC₅₀ = 39.64 |

| Compound D28 [b] | Leukemia | K562 | IC₅₀ = 1.02 |

Data sourced from multiple studies. cust.edu.twcust.edu.twnih.govnih.govfrontiersin.orgfrontiersin.org [a] 4-(3-Acetylanilino)-8-hydroxy-2-phenylquinoline [b] A 2-phenylquinoline-4-carboxylic acid derivative [c] (6-methoxy-2-(p-tolyl)quinolin-4-yl)methanol

Epigenetic modifications are increasingly recognized as drivers of cancer, and targeting the enzymes responsible for these changes is a promising therapeutic strategy. nih.gov The Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase, is frequently overexpressed in various cancers and has become an attractive drug target. nih.gov

A series of quinoline derivatives has been synthesized and evaluated as EZH2 inhibitors. mdpi.comnih.gov Structure-activity relationship studies led to the discovery of 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) , which displayed an IC₅₀ value of 1.2 μM against EZH2. mdpi.comnih.govresearchgate.net This compound, which contains a 5-methoxyquinoline (B23529) core, was shown to inhibit the methyltransferase activity of EZH2 in a cellular context. mdpi.com Treatment of the MDA-MB-231 breast cancer cell line with compound 5k resulted in a clear down-regulation of the global level of H3K27me3, the histone mark catalyzed by EZH2. mdpi.com This finding identifies a novel quinoline-based scaffold for the development of epigenetic modulators for cancer therapy. mdpi.comnih.gov

Topoisomerase I and II Inhibition

Topoisomerases are essential enzymes that regulate DNA topology and are critical for the processing of genetic material. nih.gov Their inhibition can lead to cancer cell death, making them a key target for anticancer drug development. nih.govnih.gov While direct studies on this compound are limited, research on closely related 2-phenylquinoline structures highlights the potential of this scaffold as a topoisomerase inhibitor.

Derivatives of 2-phenylquinolin-4(1H)-one have been identified for their antimitotic activity. cust.edu.tw Further exploration led to the design and synthesis of novel 4-alkoxy-2-arylquinolines as potential Topoisomerase I (TOP1) inhibitors. nih.gov In one study, certain 4-alkoxy-2-arylquinolines with a propyl linker at the C4 position and a p-chlorophenyl group at the C2 position demonstrated significant growth inhibitory activity against a panel of 59 cancer cell lines. nih.gov Specifically, compounds from this series were found to stabilize TOP1-DNA cleavage complexes, a hallmark of TOP1 inhibition. nih.gov

Similarly, the 2-phenylquinoline skeleton has been investigated for its ability to inhibit Topoisomerase II (Topo II). researchgate.netresearchgate.net Lunacridine, a quinoline alkaloid co-isolated with 4-methoxy-2-phenylquinoline (B373701) from Lunasia amara, has been shown to possess Topoisomerase II decatenation activities. researchgate.net Molecular docking studies have also been used to investigate the interaction of quinoline derivatives with the DNA topoisomerase II enzyme of M. tuberculosis, suggesting a potential mechanism for their anti-tubercular activity. researchgate.net The structural similarity of this compound to these active compounds suggests it may also interact with these crucial cellular enzymes.

Induction of Apoptosis and Cell Cycle Arrest in Non-Human Cells

Many quinoline-based compounds exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. semanticscholar.org Research into analogues of this compound supports this mechanism.

For instance, a series of 4-anilino-6-methoxy-2-phenylquinoline derivatives, which are structurally similar to the target compound, were evaluated for their antiproliferative effects. cust.edu.tw Flow cytometric analysis revealed that the growth inhibition caused by these compounds was due to an accumulation of cells in the S-phase of the cell cycle. cust.edu.tw Other studies on quinoline-chalcone hybrids containing the 2-phenylquinoline moiety found that the most active compounds induced cell cycle arrest at the G2/M phase and triggered apoptosis in A549 non-small cell lung cancer (NSCLC) and K-562 chronic myelogenous leukemia cells. cu.edu.eg This G2/M arrest was associated with the upregulation of p21 and downregulation of the B1/Cdc2 complex. cu.edu.eg

Furthermore, a novel tetracyclic condensed quinoline, 8-methoxypyrimido[4′,5′:4,5]thieno(2,3-b) quinoline-4(3H)-one (MPTQ), which is a structural analogue of the anticancer drug ellipticine, was found to induce death in neuroblastoma cells. plos.org This process involved apoptosis associated with increased phosphorylation of p53 and the activation of caspases-9, -3, and -7. plos.org Another study on a different methoxy-containing compound, 2-methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol (SQ), also demonstrated the ability to block NSCLC cells at the G2/M phase and induce apoptosis through the mitochondrial pathway. nih.gov

Antimicrobial Properties in Preclinical Models

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The 2-phenylquinoline core is a feature of many compounds with promising antibacterial properties against a range of pathogens. derpharmachemica.comsbmu.ac.ir Studies on various derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.govmdpi.com

A series of 2-phenylquinoline amide derivatives were synthesized and tested for antibacterial activity. derpharmachemica.com Several of these compounds showed moderate activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli. derpharmachemica.com Another study focused on new 2-phenyl-quinoline-4-carboxylic acid derivatives, which were evaluated against S. aureus, B. subtilis, E. coli, P. aeruginosa, and a methicillin-resistant Staphylococcus aureus (MRSA) strain. mdpi.com The results showed that some of these compounds displayed good antibacterial activity, particularly against S. aureus. mdpi.com Structure-activity relationship (SAR) analysis suggested that flexible chain amino groups at the 2-phenyl position could enhance activity against E. coli. mdpi.com Quinoline-2-one derivatives have also shown significant action against a spectrum of multidrug-resistant Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococci (VRE). nih.gov

Table 1: Antibacterial Activity of Selected 2-Phenylquinoline Derivatives

| Compound Class | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| 2-Phenylquinoline Amides | Staphylococcus aureus (Gram-positive) | Moderate activity | derpharmachemica.com |

| Bacillus subtilis (Gram-positive) | Moderate activity | derpharmachemica.com | |

| Escherichia coli (Gram-negative) | Moderate activity | derpharmachemica.com | |

| 2-Phenyl-quinoline-4-carboxylic Acids | Staphylococcus aureus (Gram-positive) | Good activity, MIC of 64 µg/mL for compound 5a4 | mdpi.com |

| Escherichia coli (Gram-negative) | MIC of 128 µg/mL for compound 5a7 | mdpi.com | |

| Quinolone-2-ones | MRSA (Gram-positive) | Significant activity, MIC of 0.75 µg/mL for compound 6c | nih.gov |

Antifungal Efficacy

The potential of quinoline derivatives extends to antifungal applications. While specific data on this compound is not widely available, studies on related structures indicate a potential for antifungal action. For example, various methoxy quinoline derivatives have been evaluated for activity against fungal pathogens. researchgate.net

In one study, a series of 3-phenylquinoline (B3031154) derivatives were tested for their ability to inhibit the mycelial growth of Leptosphaeria maculans, a plant pathogenic fungus. mdpi.com The results showed that 6-methoxy-3-phenylquinoline, a structural isomer of the target compound, exhibited antifungal activity. mdpi.com Another investigation tested quinoline derivatives against the same fungus, confirming the potential of this chemical class. These findings suggest that the methoxy-phenylquinoline scaffold is a promising area for the development of new antifungal agents.

Anti-tubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat. The quinoline ring is a key component in several anti-TB drug development programs. austinpublishinggroup.com Alkaloids isolated from the plant Lunasia amara have shown significant activity against M. tuberculosis H37Rv. conicet.gov.armdpi.com

Notably, 4-methoxy-2-phenylquinoline , an isomer of the title compound, was isolated from Lunasia amara and demonstrated significant inhibitory activity against the H37Rv strain of M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. researchgate.netaustinpublishinggroup.commdpi.com SAR studies have confirmed that the presence of a phenyl group at the C-2 position and a methoxy group at the C-4 position on the quinoline nucleus enhances this inhibitory activity. researchgate.net This potent activity of a closely related isomer strongly supports the potential of this compound as a lead structure for the development of new anti-tubercular agents.

Structure Activity Relationship Sar Insights into the Biological Activity of 5 Methoxy 2 Phenylquinoline Derivatives

Impact of Methoxy (B1213986) Group Position and Number on Potency and Selectivity

The position and number of methoxy groups on the quinoline (B57606) core are fundamental determinants of biological activity. The 5-methoxy substitution, in particular, has been identified as a key feature for certain enzyme inhibitors.

In the development of Enhancer of Zeste Homologue 2 (EZH2) inhibitors, a series of quinoline derivatives were synthesized, where the 5-methoxy group was a consistent structural element in the most promising compounds. mdpi.comnih.gov The lead compound from this research, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k ), demonstrated an IC₅₀ value of 1.2 μM against EZH2 and exhibited good selectivity against other histone methyltransferases. mdpi.comnih.gov

The influence of multiple methoxy substitutions has also been explored. Studies on pyrimido[4,5-c]quinolin-1(2H)-ones, a related heterocyclic system, have shown that methoxy groups play a crucial role in their anticancer activity, with their number and position modulating antimigratory and cytotoxic effects. researchgate.net In a series of 2-phenylquinolines developed as anti-coronavirus agents, the presence of a 6,7-dimethoxy substitution on a group at the C-4 position was a feature of a compound showing potent activity against the SARS-CoV-2 helicase. acs.org

Furthermore, research on brominated methoxyquinolines revealed that in a 3,6,8-trimethoxyquinoline , the methoxy group at the C-8 position could be hydrolyzed to a hydroxyl group during bromination. nih.gov This resulting 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline showed a substantial increase in antiproliferative activity, suggesting that while multiple methoxy groups can be a starting point, their conversion to other functional groups, like hydroxyls, can significantly enhance potency. nih.gov This highlights that both the electronic effects and the hydrogen-bonding capacity of substituents at these positions are critical for bioactivity.

| Compound Base | Methoxy Substitution Pattern | Key Finding | Reference |

|---|---|---|---|

| 2-Phenylquinoline (B181262) | 5-Methoxy | Key for potent and selective EZH2 inhibition. | mdpi.comnih.gov |

| 2-Phenylquinoline | 6,7-Dimethoxy (on C-4 substituent) | Feature of a potent anti-coronavirus agent. | acs.org |

| Quinoline | 3,6,8-Trimethoxy vs. 3,6-Dimethoxy-8-hydroxy | Conversion of C-8 methoxy to hydroxyl significantly increased antiproliferative activity. | nih.gov |

Influence of Substituents at the C-2 Phenyl Ring

Modifications to the phenyl ring at the C-2 position of the quinoline scaffold have a profound effect on biological activity, influencing how the molecule fits into and interacts with its target binding site.

Studies have shown that introducing basic substituents can be advantageous. For instance, a 2-[4-(4-methylpiperazino)phenyl]quinoline derivative was found to be a highly effective antagonist of immunostimulatory CpG-oligodeoxynucleotides, suggesting a favorable interaction between the basic molecule and the biological receptor. nih.gov

Conversely, in the context of histone deacetylase (HDAC) inhibitors based on a 2-phenylquinoline-4-carboxylic acid scaffold, substitutions on the C-2 phenyl ring had a negative impact. Both methyl and methoxy substitutions on this phenyl ring were found to reduce the HDAC inhibitory potency compared to the unsubstituted analog. nih.gov However, for the same class of compounds, difluoride-substitution was shown to be conducive to inhibitory activity. nih.gov

The position of the substituent on the phenyl ring is also critical. An investigation into the photoluminescent properties of 2-(methoxyphenyl)-4-phenyl quinolines demonstrated that the placement of the methoxy group (ortho, meta, or para) significantly altered the electronic and spectral properties of the molecule. troindia.in While not a direct measure of biological activity, this underscores how positional isomerism on the C-2 phenyl ring can drastically change the molecule's physical characteristics, which in turn would affect its interaction with a biological target.

| Scaffold | C-2 Phenyl Ring Substituent | Effect on Activity | Target/Activity | Reference |

|---|---|---|---|---|

| Quinolin-4-amine | 4-(4-methylpiperazino) | Increased Potency | CpG-ODN Antagonism | nih.gov |

| Quinoline-4-carboxylic acid | Methyl | Decreased Potency | HDAC Inhibition | nih.gov |

| Quinoline-4-carboxylic acid | Methoxy | Decreased Potency | HDAC Inhibition | nih.gov |

| Quinoline-4-carboxylic acid | Difluoride | Increased Potency | HDAC Inhibition | nih.gov |

| Diphenyl quinoline | Ortho/Meta/Para-Methoxy | Altered Electronic Properties | Photoluminescence | troindia.in |

Significance of C-4 Substitutions (e.g., basic side chains, carboxylic acid, hydroxyl methyl)

The C-4 position of the 2-phenylquinoline core is a key site for modification, and the introduction of various functional groups at this position has led to compounds with diverse biological activities.

Basic Side Chains: The introduction of basic, amine-containing side chains at C-4 has proven to be a highly successful strategy for developing potent enzyme inhibitors and antagonists.

In the pursuit of EZH2 inhibitors, attaching a 1-methylpiperidin-4-amine group at the C-4 position of a 5-methoxy-2-substituted quinoline resulted in the most active compound, 5k , with potent enzymatic and cellular activity. mdpi.comnih.gov

Similarly, a N-[2-(Dimethylamino)ethyl] chain at the C-4 position was a feature of a powerful antagonist of CpG-oligodeoxynucleotides. nih.gov

Carboxylic Acid and its Derivatives: The presence of a carboxylic acid group at C-4 directs the scaffold towards different biological targets, notably HDACs and bacteria.

A series of 2-phenylquinoline-4-carboxylic acid derivatives were investigated as novel HDAC inhibitors. nih.gov

Related compounds with a C-4 carboxylic acid moiety have also been synthesized and evaluated for antibacterial activities. mdpi.com

Further modification of this acid group into a carboxamide , as seen in 2-phenylquinoline-4-carboxamide derivatives, produced a new class of potent tubulin polymerization inhibitors with significant antiproliferative activity. nih.gov

Other Bulky Substituents: More complex groups at C-4 can also yield highly active compounds. For example, the attachment of a 6,7-dimethoxytetrahydroisoquinoline group to the C-4 position of a 2-phenylquinoline resulted in a compound with pronounced antiviral activity against several human coronaviruses. acs.org

| C-4 Substituent Type | Example Substituent | Resulting Biological Activity | Reference |

|---|---|---|---|

| Basic Side Chain | N-(1-methylpiperidin-4-yl)amine | EZH2 Inhibition | mdpi.comnih.gov |

| Basic Side Chain | N-[2-(Dimethylamino)ethyl]amine | CpG-ODN Antagonism | nih.gov |

| Carboxylic Acid | -COOH | HDAC Inhibition / Antibacterial | nih.govmdpi.com |

| Carboxamide | -CONH-R | Tubulin Polymerization Inhibition | nih.gov |

| Bulky Heterocycle | 6,7-dimethoxytetrahydroisoquinoline | Anti-coronavirus Activity | acs.org |

Effects of Other Ring System Modifications and Substituents (e.g., at C-6, C-7, C-8)

Substitutions on the benzo portion of the quinoline ring (at positions C-6, C-7, and C-8) are critical for fine-tuning biological activity and selectivity.

Research on 4-aminoquinoline (B48711) derivatives revealed that substitutions at the C-7 position with electron-withdrawing groups like chlorine and trifluoromethyl resulted in strong acetylcholinesterase (AChE) inhibition, indicating their potential for Alzheimer's disease treatment. arabjchem.org

A comprehensive study on 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives identified several compounds with high potency against various cancer cell lines, while showing no toxicity to normal human cells. nih.gov This demonstrates that modifications around this part of the ring system can impart crucial selectivity. For example, compound 11e from this series, which featured substitutions at these positions, exhibited nanomolar potency against COLO 205 cancer cells and was found to induce apoptosis. nih.gov

The interplay between substituents is also crucial. In one study, bromination of a trimethoxyquinoline at the C-5 and C-7 positions, coupled with the unexpected conversion of the C-8 methoxy group to a hydroxyl group, led to a compound with a substantial increase in antiproliferative activity. nih.gov This suggests that a combination of halogenation and a hydrogen-bonding donor group in this region can be a powerful strategy for enhancing anticancer effects.

Stereochemical Considerations in SAR

While specific stereochemical studies on 5-methoxy-2-phenylquinoline are not extensively detailed in the provided context, the principles of stereochemistry are fundamental to SAR. The spatial arrangement of atoms can dictate whether a molecule can bind effectively to a chiral biological target like an enzyme or receptor.

Evidence for the importance of stereochemistry can be inferred from steric effects observed in substituted quinolines. For example, computational analysis of a 3,5,6,7-tetrabromo-8-methoxyquinoline derivative suggested that the C8-OCH₃ group experiences significant steric compression from the adjacent C7-Br bromine atom. nih.gov This steric hindrance destabilizes the methoxy group, facilitating its cleavage to a more stable hydroxyl group, which in turn enhances biological activity. nih.gov This demonstrates that the spatial relationship between adjacent substituents can directly influence the chemical properties and subsequent potency of the molecule.

Although not involving the this compound core itself, studies on other complex scaffolds, such as N-phenylquinoneimines, highlight that the stereochemistry of attached amine groups can introduce asymmetry into the molecule. nih.gov This principle is broadly applicable, and it is highly probable that introducing chiral centers, for instance in the side chains at the C-2 or C-4 positions of the this compound scaffold, would lead to stereoisomers with different biological activities. Therefore, stereochemical considerations are a critical, albeit underexplored, aspect of the SAR for this class of compounds.

Elucidation of Molecular Mechanisms of Action Moa for 5 Methoxy 2 Phenylquinoline Analogs

Direct Binding to Protein Targets and Enzymatic Active Sites

Analogs of 5-methoxy-2-phenylquinoline have been shown to directly interact with and modulate the function of various protein targets and enzymes. These interactions are often central to their observed biological effects.

One significant area of investigation has been the inhibition of enzymes crucial for pathogen survival or cancer cell proliferation. For instance, certain quinoline (B57606) derivatives have been identified as inhibitors of brassinin (B1667508) oxidase (BOLm), an enzyme produced by the plant pathogen Leptosphaeria maculans that detoxifies the phytoalexin brassinin. semanticscholar.org While 3-phenylquinolines generally exhibit stronger inhibition, this highlights the potential of the quinoline scaffold to be tailored for specific enzyme active sites. semanticscholar.org

In the context of cancer, quinoline derivatives are known to target a range of enzymes involved in cell growth and survival. globalresearchonline.net These include topoisomerases I and II, proteasomes, and proteins involved in tubulin polymerization. globalresearchonline.net The general structure of quinoline allows it to act as a chelating agent for metal ions, a property that can be relevant for its interaction with metalloenzymes. globalresearchonline.net

Furthermore, specific methoxy-2-phenylquinoline derivatives have been developed as inhibitors of the NorA efflux pump in Staphylococcus aureus, which is responsible for antibiotic resistance. researchgate.net The position of the methoxy (B1213986) group on the quinoline ring has been shown to be a critical determinant of inhibitory activity. researchgate.net For example, shifting the methoxy group from C-6 to C-5 can impact the compound's effectiveness. researchgate.net

Some 2-phenylquinoline (B181262) derivatives have also been found to inhibit the helicase activity of SARS-CoV-2 (nsp13), a crucial enzyme for viral replication. acs.org The presence and positioning of methoxy groups on the quinoline nucleus, along with other structural modifications, were found to be key for potent anti-helicase activity. acs.org

Additionally, certain 7-phenyl-2-aminoquinoline analogs have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov X-ray crystallography has revealed that the quinoline moiety mimics the binding of the natural substrate, arginine, by forming hydrogen bonds within the enzyme's active site. nih.gov

In the pursuit of novel anticancer agents, 2-phenylquinoline-4-carboxylic acid derivatives have been designed as histone deacetylase (HDAC) inhibitors. nih.gov These compounds feature a cap group designed to form strong hydrophobic interactions with residues at the opening of the HDAC active site. nih.gov Notably, specific analogs have demonstrated selectivity for HDAC3. nih.gov

Table 1: Examples of Protein/Enzyme Inhibition by this compound Analogs

| Analog Class | Target Protein/Enzyme | Organism/Disease | Key Findings |

| Phenylquinolines | Brassinin oxidase (BOLm) | Leptosphaeria maculans | 3-Phenylquinolines are generally more potent inhibitors than 2-phenylquinolines. semanticscholar.org |

| Methoxy-2-phenylquinolines | NorA efflux pump | Staphylococcus aureus | The position of the methoxy group is crucial for inhibitory activity. researchgate.net |

| 2-Phenylquinolines | SARS-CoV-2 helicase (nsp13) | SARS-CoV-2 | Methoxy groups on the quinoline nucleus enhance antiviral and anti-helicase activity. acs.org |

| 7-Phenyl-2-aminoquinolines | Neuronal nitric oxide synthase (nNOS) | Human | The quinoline core mimics arginine binding in the active site. nih.gov |

| 2-Phenylquinoline-4-carboxylic acids | Histone deacetylase (HDAC) | Cancer | Analogs can be designed for selective inhibition of specific HDAC isoforms like HDAC3. nih.gov |

Interference with Signal Transduction Pathways at the Cellular Level

Beyond direct enzyme inhibition, this compound analogs can exert their effects by interfering with cellular signal transduction pathways. This mode of action can lead to a cascade of downstream effects, ultimately impacting cell fate.

Quinoline derivatives are known to affect various signaling pathways. For example, the agricultural fungicide quinoxyfen, a quinoline derivative, is known to impact signal transduction pathways in fungi. semanticscholar.org In the context of cancer, the mitogen-activated protein kinase (MAPK) superfamily, which includes ERK, JNK, and p38 kinases, represents a key signaling cascade that can be modulated by quinoline compounds. globalresearchonline.net These pathways are crucial for transmitting signals from the cell surface to the nucleus, controlling processes like cell proliferation, differentiation, and apoptosis. globalresearchonline.net

Some quinoline-chalcone derivatives have been investigated for their broad-spectrum pharmacological activities, which are often linked to their ability to modulate various signaling pathways. researchgate.net These pathways can include those involved in inflammation, cell proliferation, and microbial pathogenesis. researchgate.net

In the context of P2X7 receptor (P2X7R) antagonism, which is relevant in cancer and inflammatory diseases, quinoline derivatives have been synthesized and evaluated. nih.gov The P2X7R is an ATP-gated ion channel that, upon activation, triggers specific signal transduction pathways involved in angiogenesis, invasion, and metastasis. nih.gov The substitution pattern on the quinoline ring was found to influence the antagonist potency. nih.gov

The aryl hydrocarbon receptor (AhR) pathway is another signaling cascade that can be modulated by quinoline derivatives. a2bchem.com For instance, omeprazole, which has a benzimidazole (B57391) core structurally related to quinoline, can inhibit cancer cell invasion through a non-genomic AhR pathway. a2bchem.com

Table 2: Interference of this compound Analogs with Signal Transduction Pathways

| Analog Class | Signaling Pathway | Cellular Process Affected | Key Findings |

| Quinoline derivatives | Fungal signal transduction | Fungal growth | Basis for fungicidal activity of compounds like quinoxyfen. semanticscholar.org |

| Quinoline derivatives | MAPK signaling (ERK, JNK, p38) | Cancer cell proliferation, apoptosis | A common target for anticancer quinoline compounds. globalresearchonline.net |

| Quinoline-6-carboxamides | P2X7 Receptor signaling | Angiogenesis, invasion, metastasis | Quinoline scaffold can be modified to create potent P2X7R antagonists. nih.gov |

| Benzimidazole derivatives (related to quinolines) | Aryl Hydrocarbon Receptor (AhR) pathway | Cancer cell invasion | Modulation of this pathway can lead to anti-invasive effects. a2bchem.com |

Interactions with Nucleic Acids (e.g., DNA intercalation)

A well-established mechanism of action for many quinoline-based compounds is their interaction with nucleic acids, particularly DNA. This interaction can occur through various modes, with intercalation being a prominent one.

DNA intercalation involves the insertion of a planar molecule, such as the quinoline ring system, between the base pairs of the DNA double helix. This process can lead to a variety of cellular consequences, including the inhibition of DNA replication and transcription, ultimately triggering cell death. usp.br The stability of the drug-DNA complex is a crucial factor in its biological activity. usp.br

Several 4-aminoquinoline (B48711) derivatives are known to interact with DNA. google.com This interaction is often characterized by two key features: an electrostatic attraction between a protonated amino group and the anionic phosphate (B84403) backbone of the nucleic acid, and the intercalation of the quinoline ring system between the base pairs. google.com This dual mode of interaction is thought to be important for enhancing the anticancer activity of drugs that interact with nucleic acids. google.com

The development of new quinoline derivatives that effectively bind to DNA or RNA is a significant area of pharmaceutical research, with the goal of inhibiting unwanted nucleic acid replication. google.com The planar nature of the quinoline scaffold makes it a suitable candidate for designing DNA intercalators. usp.br

Some rhodium complexes incorporating 2-phenylquinoline ligands have also been shown to interact with DNA. nih.gov These metallodrugs can induce DNA damage responses, leading to cell cycle arrest and apoptosis. nih.gov

Table 3: DNA Interaction Mechanisms of this compound Analogs

| Interaction Mode | Consequence | Example Compound Class | Key Features |

| Intercalation | Inhibition of DNA replication and transcription | 4-Aminoquinolines | Planar quinoline ring inserts between DNA base pairs. google.com |

| Electrostatic Attraction | Stabilization of drug-DNA complex | 4-Aminoquinolines | Protonated amino group interacts with the phosphate backbone. google.com |

| DNA Damage Induction | Cell cycle arrest, apoptosis | Rhodium complexes with 2-phenylquinoline ligands | Metal complex induces lesions in the DNA structure. nih.gov |

Modulation of Ion Channels and Transporters

Analogs of this compound can also exert their biological effects by modulating the function of ion channels and membrane transporters. These proteins are critical for maintaining cellular homeostasis, and their dysregulation can have profound physiological consequences.

As previously mentioned, certain quinoline-6-carboxamide (B1312354) derivatives have been developed as potent antagonists of the P2X7 receptor, an ATP-gated ion channel. nih.gov By blocking the activity of this channel, these compounds can inhibit downstream signaling pathways involved in cancer progression. nih.gov

The development of inhibitors for efflux pumps, which are a type of transporter protein, is a key strategy for overcoming multidrug resistance in both cancer and infectious diseases. Methoxy-2-phenylquinoline derivatives have been specifically designed to inhibit the NorA efflux pump in S. aureus, thereby restoring the efficacy of antibiotics. researchgate.net

Furthermore, some quinoline-chalcones have been shown to interact with potassium channels. researchgate.net The modulation of these channels can affect cellular excitability and has implications for a range of physiological processes. researchgate.net

Table 4: Modulation of Ion Channels and Transporters by this compound Analogs

| Target | Type | Effect of Analog | Therapeutic Implication |

| P2X7 Receptor | Ion Channel | Antagonism | Anticancer, Anti-inflammatory nih.gov |

| NorA Efflux Pump | Transporter | Inhibition | Overcoming antibiotic resistance researchgate.net |

| Potassium Channels | Ion Channel | Modulation | Varied physiological effects researchgate.net |

Subcellular Localization and Impact on Organelle Function

The specific subcellular localization of a drug is a critical determinant of its mechanism of action, as it must reach the compartment containing its molecular target to be effective. rsc.org Studies have shown that quinoline derivatives can accumulate in various organelles, thereby impacting their function.

One notable characteristic of some quinoline compounds is their accumulation in acidic compartments such as lysosomes and the acidocalcisomes of parasites like Leishmania. frontiersin.org This lysosomotropic property is thought to contribute to their antileishmanial and antitumor effects. frontiersin.org

The mitochondria, being the powerhouse of the cell, are another important target for quinoline derivatives. frontiersin.org Some analogs can disrupt the mitochondrial membrane potential, leading to mitochondrial dysfunction and the initiation of apoptosis. nih.gov For example, certain osmium(II) complexes, which can incorporate quinoline-based ligands, have been shown to induce mitochondrial dysfunction as part of their anticancer mechanism. rsc.org The localization of these compounds within the mitochondria is a key aspect of their activity. rsc.org

The distribution of a drug is not always confined to a single organelle. Some compounds may be found freely in the cytoplasm or localize to multiple organelles simultaneously, suggesting that they may have multiple cellular targets. rsc.org For instance, some osmium complexes have been observed to distribute throughout the cell, including the cytoplasm. rsc.org

Table 5: Subcellular Localization and Organellar Effects of this compound Analogs

| Organelle | Effect of Analog Accumulation | Example Compound Class | Consequence |

| Lysosomes/Acidocalcisomes | Disruption of acidic environment | 4-Aminoquinolines | Antileishmanial and antitumor activity frontiersin.org |

| Mitochondria | Disruption of membrane potential, induction of apoptosis | Osmium(II) complexes with quinoline ligands | Anticancer activity nih.govrsc.org |

| Cytoplasm | Interaction with cytoplasmic targets | Osmium(II) complexes | Potential for multiple mechanisms of action rsc.org |

Computational and Theoretical Approaches in the Research of 5 Methoxy 2 Phenylquinoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. This method is crucial for understanding the structural basis of a compound's biological activity. For derivatives of the 2-phenylquinoline (B181262) scaffold, docking studies have been employed to explore their inhibitory potential against a variety of biological targets.

Research has shown that 2-phenylquinoline derivatives can be docked into the active sites of various enzymes and receptors. For instance, in the context of antimicrobial resistance, these compounds have been modeled to interact with bacterial enzymes like DNA gyrase and efflux pumps such as NorA from Staphylococcus aureus. acs.org Docking simulations identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the ligand, providing a rationale for the observed inhibitory activity. acs.org For example, studies on NorA efflux pump inhibitors revealed that the 2-phenylquinoline core can establish critical interactions within the pump's binding pocket, with the methoxy (B1213986) group potentially influencing binding affinity and specificity. acs.orgunipd.it

Similarly, in the pursuit of anticancer agents, 6-methoxy-2-arylquinoline analogs were docked into a homology model of human P-glycoprotein (P-gp), a key protein in multidrug resistance. nih.gov These simulations helped to explain the structure-activity relationship (SAR) data, suggesting how modifications to the quinoline (B57606) scaffold could enhance P-gp inhibition. nih.gov Docking studies have also been applied to fungal targets like lanosterol-14α-demethylase and viral proteins such as the SARS-CoV-2 main protease, highlighting the broad therapeutic potential of this chemical class. acs.orgjbcpm.com

| Target Protein | Organism/Disease | Docking Software/Method | Key Findings |

| NorA Efflux Pump | Staphylococcus aureus | Glide (Schrödinger), Supervised Molecular Dynamics (SuMD) | Identified key interactions with residues like Glu222 and Phe140, guiding the design of potent inhibitors. acs.orgunipd.itresearchgate.net |

| P-glycoprotein (P-gp) | Human (Cancer) | Not specified in abstract | Explained SAR data for P-gp inhibition, highlighting the role of substituents on the quinoline core. nih.gov |

| DNA Gyrase | Mycobacterium tuberculosis | PyRx (AutoDock Vina) | Predicted binding modes and energies, suggesting a mechanism for anti-tubercular activity. nih.gov |

| Lanosterol-14α-demethylase | Fungal Pathogens | PyRx (AutoDock Vina) | Revealed binding affinities and interactions within the active site, indicating antifungal potential. jbcpm.com |

| SARS-CoV-2 Proteins | COVID-19 | Not specified in abstract | Molecular docking was used to explore interactions with various viral proteins. acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new, unsynthesized analogs, thereby streamlining the drug discovery process.

For the 2-phenylquinoline class of compounds, QSAR studies have been successfully applied to predict various biological activities, including antitubercular and anticancer effects. researchgate.nettandfonline.com These models are built using a "training set" of compounds with known activities. Molecular descriptors, which quantify various physicochemical properties (e.g., electronic, steric, topological), are calculated for each compound. Statistical methods are then used to generate an equation that best correlates these descriptors with the observed activity. ejmo.orgnih.gov

A typical QSAR workflow involves:

Data Set Curation: Assembling a series of structurally related compounds with measured biological activity.

Descriptor Calculation: Generating a wide range of molecular descriptors.

Model Building: Using statistical techniques like multiple linear regression or genetic function approximation to select the most relevant descriptors and build the predictive model. nih.gov

Validation: Assessing the model's statistical significance and predictive power using internal (e.g., cross-validation Q²) and external validation (e.g., R² for a "test set" of compounds not used in model building). tandfonline.comejmo.orgnih.gov

For quinoline derivatives, QSAR models have shown that descriptors related to molecular shape, electronic properties (like the distribution of charges), and hydrophobicity are often critical for their biological function. researchgate.nettandfonline.com The statistical robustness of these models, indicated by high correlation coefficients (R²) and cross-validation coefficients (Q²), validates their use in predicting the potency of novel 2-phenylquinoline analogs. tandfonline.comnih.gov

| Activity Type | Key Descriptors | Statistical Parameters (Example) | Reference |

| Antitubercular | AATS5e, VR1_Dzs, SpMin7_Bhe, TDB9e, RDF110s | R² = 0.9265, Q² = 0.8512 | nih.gov |

| Anticancer (Topoisomerase-II) | Steric, Electrostatic, Hydrophobic (CoMFA/CoMSIA) | R² = 0.966, Q² = 0.592 (CoMFA) | tandfonline.com |

| Antitubercular | AATS7s, VE2_Dzi, SpMin7-Bhe, RDF110i | R² = 0.8738, Q² = 0.7127 | nih.gov |

In Silico Screening and Virtual Library Design for Analog Discovery

In silico screening and virtual library design are powerful computational strategies for accelerating the discovery of new lead compounds. These methods involve the creation of large, theoretical collections of molecules (virtual libraries) that can be computationally evaluated for their potential to interact with a biological target.

The process often begins with a known active compound or a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. For the 2-phenylquinoline scaffold, researchers have used ligand-based pharmacophore modeling to design virtual libraries of novel analogs aimed at inhibiting targets like the S. aureus NorA efflux pump. researchgate.net

The steps typically include:

Scaffold Selection: Choosing a core chemical structure, such as 5-methoxy-2-phenylquinoline.

Virtual Library Enumeration: Systematically adding a wide variety of chemical substituents at different positions on the scaffold to generate a large and diverse set of virtual compounds.

Computational Screening: Using methods like molecular docking or QSAR models to rapidly assess the entire virtual library. researchgate.net This step filters out molecules predicted to be inactive or to have poor drug-like properties.

Hit Selection: Prioritizing a smaller, manageable number of the most promising virtual hits for chemical synthesis and subsequent experimental testing.

This approach allows for the exploration of a much broader chemical space than would be feasible through traditional synthesis alone. springernature.com By focusing synthetic efforts on compounds with a higher probability of success, virtual screening significantly enhances the efficiency of discovering new analogs with improved potency and desired properties. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution, which in turn governs its structure, stability, and reactivity.

For quinoline derivatives, quantum chemical calculations have been used to analyze key electronic parameters. researchgate.net These include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally indicates higher chemical reactivity.

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The ESP map for related quinolones shows electron-rich areas around the nitrogen and oxygen atoms, suggesting sites for hydrogen bonding or interaction with electrophiles.

These theoretical calculations help predict a molecule's reactivity in various chemical reactions, such as nucleophilic substitutions or oxidations, and provide a deeper understanding of the electronic factors that contribute to its interaction with biological targets. bohrium.com

| Calculated Property | Method | Finding for Related Quinolones | Significance |

| HOMO-LUMO Gap | DFT (B3LYP/6-311+G(d,p)) | 4.1 eV | Indicates moderate electronic stability. |

| Electrostatic Potential | DFT | Electron-rich regions at methoxy and carbonyl oxygens. | Predicts sites for intermolecular interactions and potential nucleophilic attack. |

| Dipole Moment | DFT | 3.8 D | Reflects the polar nature of the molecule, affecting solubility and interactions. |

Molecular Dynamics Simulations for Binding Conformation and Stability

While molecular docking provides a static snapshot of a ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked conformation and understanding the flexibility of both the ligand and the target.

For 2-phenylquinoline inhibitors, MD simulations have been instrumental in validating docking poses and exploring the dynamics of their interactions. acs.orgnih.gov In studies of the NorA efflux pump, MD simulations were performed on the docked complex of a 2-phenylquinoline inhibitor. acs.orgunipd.it The simulations, often run for nanoseconds, track the trajectory of the complex in a simulated physiological environment (e.g., solvated with water and ions). nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD over time suggests that the complex is in a stable equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein.

Interaction Energy: Calculates the energy of interaction (e.g., electrostatic and van der Waals) between the ligand and key residues, confirming the persistence of important binding interactions over the simulation time. acs.org

These simulations can reveal how a ligand like this compound adapts its conformation within a binding site and the stability of the hydrogen bonds and other interactions predicted by docking, providing a more realistic and robust model of the binding event. ajgreenchem.com

Prediction of Relevant Biological Parameters (e.g., ADME-related in vitro properties)

A critical aspect of drug development is ensuring that a compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction tools have become standard in early-stage drug discovery to filter out compounds that are likely to fail later due to poor pharmacokinetics.

Numerous studies on 2-phenylquinoline derivatives have incorporated in silico ADME predictions using web-based platforms like SwissADME and others. nih.govjbcpm.comnih.govnih.gov These tools use large datasets of experimental results to build models that predict various pharmacokinetic parameters based on a molecule's structure.

Commonly predicted properties for quinoline derivatives include:

Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five (e.g., molecular weight < 500, logP < 5), which helps assess the oral bioavailability of a compound. researchgate.net

Gastrointestinal (GI) Absorption: Prediction of how well the compound will be absorbed from the gut. jbcpm.com

Blood-Brain Barrier (BBB) Permeability: Prediction of whether the compound can cross into the central nervous system. jbcpm.com

Cytochrome P450 (CYP) Inhibition: Forecasting potential drug-drug interactions by predicting whether the compound will inhibit key metabolic enzymes (e.g., CYP1A2, CYP2D6, CYP3A4). jbcpm.com

P-glycoprotein (P-gp) Substrate/Inhibitor: Predicting interaction with the P-gp efflux pump, which can impact drug distribution and resistance. jbcpm.com

These predictions are invaluable for prioritizing which analogs of this compound should be synthesized and advanced to more resource-intensive in vitro and in vivo testing. nih.govresearchgate.net

| ADME Parameter | Predicted Outcome for 2-Phenylquinoline Analogs | Implication |

| Drug-Likeness (Lipinski) | Generally compliant, though some analogs may show violations. researchgate.net | Indicates potential for good oral bioavailability. |

| GI Absorption | Predicted to be high for many analogs. jbcpm.com | Suggests good absorption after oral administration. |

| BBB Permeability | Variable; some analogs predicted to be permeable, others not. jbcpm.com | Guides selection for CNS or peripherally-acting agents. |

| CYP Inhibition | Many analogs predicted to inhibit one or more CYP isoforms. jbcpm.com | Highlights potential for drug-drug interactions. |